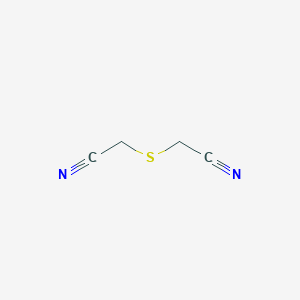
1-(Furan-2-ylmethyl)-3-phenylthiourea
Descripción general
Descripción
1-(Furan-2-ylmethyl)-3-phenylthiourea, also known as FPTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPTU belongs to the class of thiourea compounds and has a unique chemical structure that makes it an attractive target for researchers. In
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
1-(Furan-2-ylmethyl)-3-phenylthiourea and its derivatives have been synthesized and studied for their bioactivity. For instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a related compound, has shown susceptibility to various pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, indicating potential medicinal applications (Donlawson, Nweneka, Orie, & Okah, 2020).
Structural and Electronic Characterization
The structural and vibrational properties of this compound derivatives have been extensively studied. For example, 1-Benzyl-3-furoyl-1-phenylthiourea, a derivative, was characterized using techniques like IR, Raman, NMR, and XRD. These studies are crucial for understanding the molecular stability, intermolecular interactions, and potential for non-linear optical behavior (Lestard et al., 2015).
Chemosensing and Docking Studies
Derivatives of this compound have been investigated for their chemosensing abilities. For instance, acylthiourea derivatives showed promising results in fluorescence emission studies and exhibited potential as sensors. Additionally, these derivatives were analyzed for anti-inflammatory, antimalarial, and anti-tuberculosis activities using molecular docking studies, indicating their versatility in various biomedical applications (Kalaiyarasi et al., 2019).
Pharmaceutical and Chemical Industry Applications
The novel compounds synthesized from this compound have potential applications in the pharmaceutical and chemical industries. For example, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane has opened avenues for its use in these sectors (Orie, Ngochindo, & Abayeh, 2019).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAQQXEFJDQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984911 | |
| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6632-65-1 | |
| Record name | NSC45943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-FURFURYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,12-dimethyl-6a,12b-dihydrobenzo[c]phenanthrene-5,8(6H,7H)-dione](/img/structure/B1607009.png)








